
(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a chemical compound known for its pharmacological properties. It is often associated with the treatment of benign prostatic hyperplasia due to its action as an alpha-1 adrenergic receptor antagonist .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide involves multiple stepsThe final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indoline core, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group, leading to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenoxyethylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield various amines .
科学的研究の応用
Chemistry
In chemistry, ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is used as a reference standard in analytical methods such as HPLC and MS .
Biology
In biological research, this compound is used to study the mechanisms of alpha-1 adrenergic receptor antagonists and their effects on cellular processes .
Medicine
Medically, it is used in the treatment of benign prostatic hyperplasia, providing relief from symptoms by relaxing smooth muscle in the prostate and bladder neck .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting alpha-1 adrenergic receptors .
作用機序
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are found in the prostate gland, bladder, and urethra. This action leads to the relaxation of smooth muscle in these areas, thereby alleviating symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
類似化合物との比較
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar medical purposes.
Alfuzosin: Also used in the treatment of benign prostatic hyperplasia, with a similar mechanism of action.
Uniqueness
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects such as orthostatic hypotension compared to non-selective antagonists .
特性
分子式 |
C22H26F3N3O3 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C22H26F3N3O3/c1-14(10-15-11-16-6-7-28-20(16)17(12-15)21(26)29)27-8-9-30-18-4-2-3-5-19(18)31-13-22(23,24)25/h2-5,11-12,14,27-28H,6-10,13H2,1H3,(H2,26,29)/t14-/m1/s1 |
InChIキー |
YEMPGANJNSGFHQ-CQSZACIVSA-N |
異性体SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
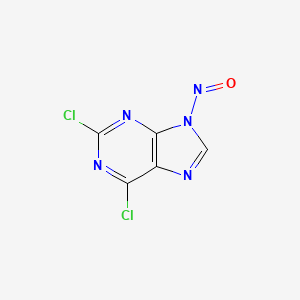
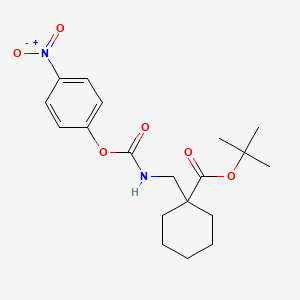

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)


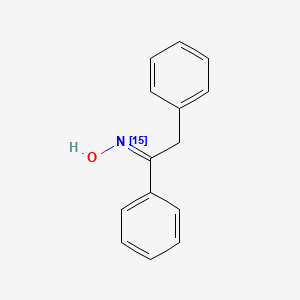

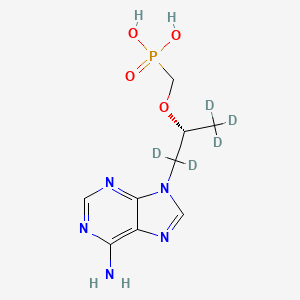
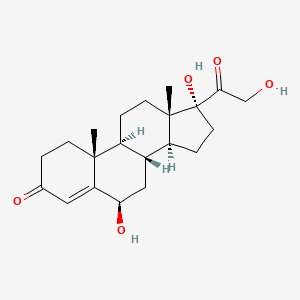
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
